N-(oxolan-2-ylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-(oxolan-2-ylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Enantioselective Reactions
N-(oxolan-2-ylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is involved in catalytic enantioselective reactions, as detailed in research on the borane reduction of benzyl oximes. This process is crucial for the preparation of chiral amines, which are significant in asymmetric synthesis and pharmaceuticals (Huang, Ortiz-Marciales, & Hughes, 2011).
Synthesis of Structural Isosteres
This compound is utilized in the synthesis of structural isosteres, particularly in relation to pirfenidone - a therapeutic agent for fibrosis. The synthesis under mild conditions through arylation of heterocyclic amines highlights its significance in medicinal chemistry (Abd El Kader et al., 2012).
Analysis of Molecular Structures
It is also used in the study and conformational analysis of molecular structures, particularly in relation to boric acid ester intermediates. This includes using techniques like X-ray diffraction and DFT to understand molecular structures and properties, which is crucial in material science and chemistry (Huang et al., 2021).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-14(18-10-12)19-11-13-6-5-9-20-13/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGHZWAAXGHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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